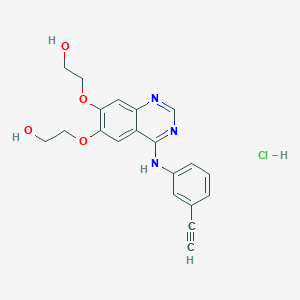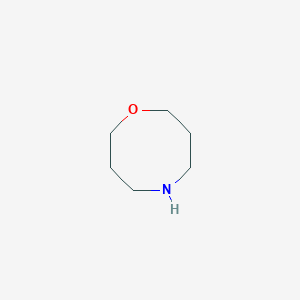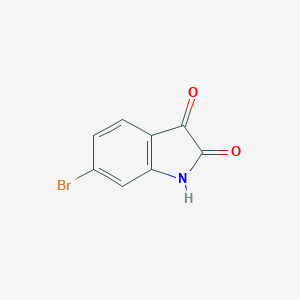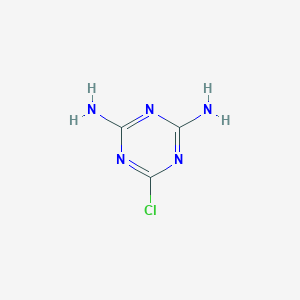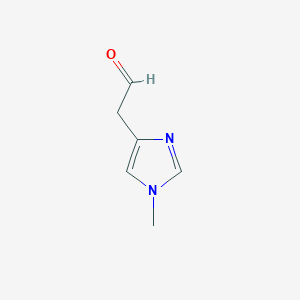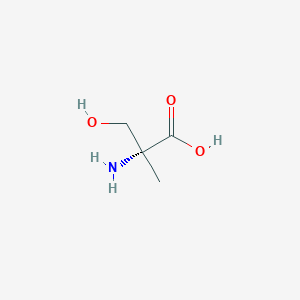
2-Methyl-D-serine
Overview
Description
2-Methyl-D-serine, a derivative of the amino acid serine, plays a crucial role in several cellular processes. Its metabolism is essential for the generation of S-adenosylmethionine and for methylation reactions in mammalian tissues (Kalhan & Hanson, 2012).
Synthesis Analysis
2-Methyl-D-serine is synthesized via the action of serine racemase, an enzyme that catalyzes the formation of D-serine from L-serine (Wolosker, Blackshaw, & Snyder, 1999).
Molecular Structure Analysis
The molecular structure of 2-Methyl-D-serine involves a methyl group substitution at the 2-position of the serine molecule. This structure contributes to its unique functional properties compared to its L-enantiomer.
Chemical Reactions and Properties
D-serine, including its methylated derivatives, is known to interact with the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in neurotransmission (Mothet et al., 2000).
Physical Properties Analysis
The physical properties of 2-Methyl-D-serine, such as solubility and melting point, are influenced by its methyl group. However, specific studies detailing these properties were not identified in the current literature.
Chemical Properties Analysis
2-Methyl-D-serine exhibits unique chemical properties due to the presence of the methyl group, impacting its reactivity and interactions with enzymes and receptors. It is involved in critical biochemical pathways, such as serine hydroxymethyltransferase reactions (Thomas, Schirch, & Gani, 1990).
Scientific Research Applications
-
Schizophrenia and Depression
- Field : Psychiatry
- Application : D-serine is a potent co-agonist at the NMDA glutamate receptor and has been the object of many preclinical studies to ascertain its physiological functions and possible clinical relevance . It has been used in combination with DAAO inhibitors in preclinical investigations .
- Methods : Clinical studies have been conducted in schizophrenia patients to evaluate body fluid levels of D-serine and/or to use D-serine alone or in combination with antipsychotics . In one investigation, D-serine was given at a dose of 60 mg/kg/day in divided daily doses for 16-weeks .
- Results : The studies suggest that D-serine may be effective in reducing cognitive dysfunction .
-
Adjunct to Cognitive Remediation
-
Intermediate in Drug Synthesis
-
Model Compound for Neurotransmission Study
Safety And Hazards
2-Methyl-D-serine should be used in accordance with routine laboratory safety practices . It should be properly handled and stored in accordance with relevant laboratory guidelines and regulations . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331428 | |
| Record name | 2-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-D-serine | |
CAS RN |
81132-44-7 | |
| Record name | 2-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



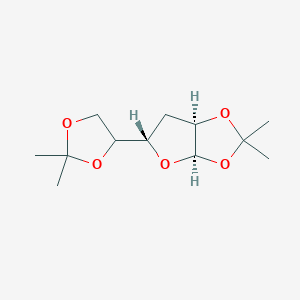
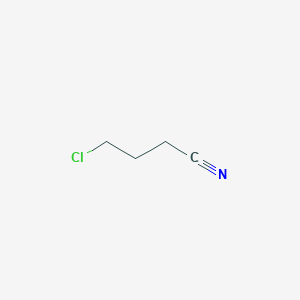
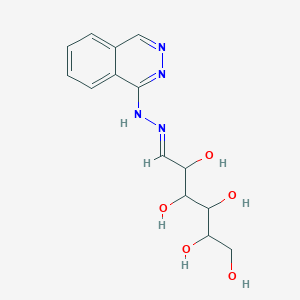
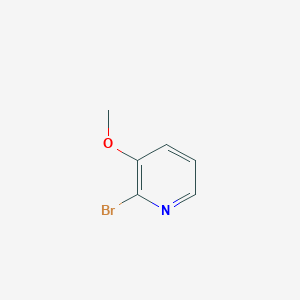
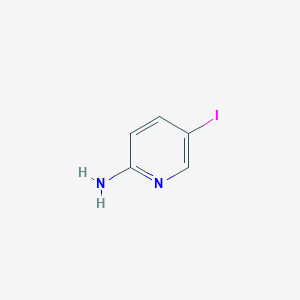
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
